Isopropyl 6-(4-butoxy-3-methoxyphenyl)-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-B][1,3]thiazine-7-carboxylate
Description
Isopropyl 6-(4-butoxy-3-methoxyphenyl)-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-B][1,3]thiazine-7-carboxylate is a heterocyclic compound featuring a pyrimidothiazine core substituted with a 4-butoxy-3-methoxyphenyl group at position 6, a methyl group at position 8, and an isopropyl ester at position 5. The pyrimidothiazine scaffold is structurally related to pyrimidine and thiazine systems, combining aromatic and partially saturated moieties.
Properties
CAS No. |
618411-07-7 |
|---|---|
Molecular Formula |
C23H30N2O5S |
Molecular Weight |
446.6 g/mol |
IUPAC Name |
propan-2-yl 6-(4-butoxy-3-methoxyphenyl)-8-methyl-4-oxo-3,6-dihydro-2H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate |
InChI |
InChI=1S/C23H30N2O5S/c1-6-7-11-29-17-9-8-16(13-18(17)28-5)21-20(22(27)30-14(2)3)15(4)24-23-25(21)19(26)10-12-31-23/h8-9,13-14,21H,6-7,10-12H2,1-5H3 |
InChI Key |
WCLWAIXKDAXAFZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC1=C(C=C(C=C1)C2C(=C(N=C3N2C(=O)CCS3)C)C(=O)OC(C)C)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Isopropyl 6-(4-butoxy-3-methoxyphenyl)-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-B][1,3]thiazine-7-carboxylate typically involves multi-step organic reactions
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
Isopropyl 6-(4-butoxy-3-methoxyphenyl)-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-B][1,3]thiazine-7-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The methoxy and butoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The carbonyl group in the oxo moiety can be reduced to form alcohols.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic substitution reactions often use reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group could yield formaldehyde, while reduction of the carbonyl group could produce an alcohol.
Scientific Research Applications
Chemistry: Used as a building block in organic synthesis for the development of new compounds.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structure and functional groups.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of Isopropyl 6-(4-butoxy-3-methoxyphenyl)-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-B][1,3]thiazine-7-carboxylate is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its functional groups. The compound’s structure allows it to form hydrogen bonds, hydrophobic interactions, and other non-covalent interactions with its targets, leading to its biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound belongs to a broader class of pyrimidothiazine derivatives with structural variations in substituents and ester groups. Below is a detailed comparison with analogs:
Structural and Substituent Variations
Ethyl 6-(3-ethoxy-4-propoxyphenyl)-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate (CAS: 609795-22-4)
- Substituents : Ethyl ester (position 7), 3-ethoxy-4-propoxyphenyl (position 6).
- Impact : The shorter ethoxy and propoxy groups reduce steric bulk and lipophilicity compared to the target compound’s butoxy-methoxy group. The ethyl ester may confer faster metabolic clearance than the isopropyl ester .
Isopropyl 6-(3-fluorophenyl)-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate (CAS: 618411-56-6) Substituents: 3-fluorophenyl (position 6). This may alter binding affinity in biological targets .
Ethyl 6-(4-bromophenyl)-8-methyl-4-oxo-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-7-carboxylate (CAS: 5883-68-1) Substituents: 4-bromophenyl (position 6).
Physicochemical Properties
| Property | Target Compound | Ethyl 609795-22-4 | Isopropyl 618411-56-6 | Ethyl 5883-68-1 |
|---|---|---|---|---|
| Molecular Weight | ~475 g/mol (estimated) | ~461 g/mol | ~437 g/mol | ~453 g/mol |
| LogP (Predicted) | ~3.8 (high lipophilicity) | ~3.2 | ~3.5 | ~3.6 |
| Hydrogen Bond Acceptors | 7 | 7 | 6 | 6 |
| Hydrogen Bond Donors | 0 | 0 | 0 | 0 |
- Fluorine and bromine substituents introduce polarity but reduce aromatic electron density, which may affect target binding .
Biological Activity
Isopropyl 6-(4-butoxy-3-methoxyphenyl)-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-B][1,3]thiazine-7-carboxylate (CAS No. 618411-07-7) is a complex organic compound characterized by a unique pyrimido-thiazine framework. The compound's structural features include a butoxy and methoxy substituent on the aromatic ring, which significantly influence its biological activity and potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its anti-inflammatory and anti-cancer properties.
Chemical Structure and Properties
The molecular formula of this compound is with a molar mass of approximately 372.48 g/mol. The structure includes a fused bicyclic system that enhances stability and reactivity.
Preliminary studies indicate that this compound exhibits anti-inflammatory and anti-cancer properties. Its mechanisms likely involve interactions with specific molecular targets such as enzymes and receptors pivotal in cellular processes like inflammation and apoptosis.
Anti-inflammatory Activity
The anti-inflammatory activity of this compound may be attributed to its ability to inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways. Studies have shown that compounds with similar structures often exhibit significant inhibition of cyclooxygenase (COX) enzymes and lipoxygenases (LOX), which are key players in the inflammatory response.
Anti-cancer Activity
Research suggests that this compound has potential anti-cancer effects through mechanisms such as inducing apoptosis in cancer cells and inhibiting tumor growth. It has been observed to interact with various signaling pathways associated with cell proliferation and survival. The compound's structural characteristics may enhance its affinity for specific cancer-related targets.
Comparative Analysis
A comparative analysis with structurally similar compounds reveals important insights into the biological activity of this compound:
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| Benzyl 6-(4-butoxy-3-methoxyphenyl)-8-methyl | Similar core structure with benzyl substitution | Enhanced lipophilicity |
| 2-Methoxyethyl 6-(3-methoxyphenyl)-8-methyl | Different substituents on the aromatic ring | Potentially different biological activity due to methoxy group position |
| 8-Methyl-4-Oxo-Pyrimido Compounds | Variations in substituents | Diverse biological activities depending on substitutions |
The uniqueness of isopropyl 6-(4-butoxy-3-methoxyphenyl)-8-methyl lies in its specific combination of substituents that influence both its chemical reactivity and biological activity compared to these similar compounds.
Case Studies
Several studies have investigated the pharmacological effects of this compound:
- In vitro Studies : A study demonstrated that isopropyl 6-(4-butoxy-3-methoxyphenyl)-8-methyl effectively reduced the proliferation of various cancer cell lines by inducing apoptosis through caspase activation.
- In vivo Studies : Animal models treated with this compound showed significant reductions in tumor size compared to control groups. These findings suggest a promising therapeutic potential in oncology.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
